molecular formula C12H19N B14147970 N,N-diethyl-2,5-dimethylaniline CAS No. 3995-37-7

N,N-diethyl-2,5-dimethylaniline

Cat. No.: B14147970
CAS No.: 3995-37-7
M. Wt: 177.29 g/mol
InChI Key: STOBVFLQDATSFJ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,5-dimethylaniline is an aromatic amine with a benzene ring substituted by two methyl groups at the 2- and 5-positions and a diethylamino group (-N(CH₂CH₃)₂) at the para position. For instance, compounds like N,N-dimethyl-2,5-dimethylaniline (bluish red dye component) and N,N-diethyl-3,5-dimethylaniline (used in chemical synthesis) highlight the influence of substituent patterns on functionality .

The absence of explicit data on this compound suggests it may be a less-studied derivative, but its structure positions it as a candidate for applications in dyes, polymer chemistry, or analytical chemistry, similar to its analogs.

Properties

CAS No.

3995-37-7

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N,N-diethyl-2,5-dimethylaniline

InChI

InChI=1S/C12H19N/c1-5-13(6-2)12-9-10(3)7-8-11(12)4/h7-9H,5-6H2,1-4H3

InChI Key

STOBVFLQDATSFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl-2,5-dimethylaniline can be synthesized through the alkylation of 2,5-dimethylaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, this compound is produced by the alkylation of 2,5-dimethylaniline with diethyl sulfate or diethyl iodide. The process involves the use of a continuous flow reactor to maintain optimal reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-diethyl-2,5-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-2,5-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of metabolic pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N,N-diethyl-2,5-dimethylaniline with structurally related aromatic amines:

Compound Name Substituents Molecular Formula Molecular Weight Boiling Point (°C) Key Applications Toxicity Notes
This compound N,N-diethyl, 2,5-Me C₁₂H₁₉N 177.29 Not available Potential dye component Limited data available
N,N-dimethyl-2,5-dimethylaniline N,N-dimethyl, 2,5-Me C₁₀H₁₅N 149.23 Not listed Dye (bluish red) Genotoxic metabolites
N,N,3,5-tetramethylaniline N,N-dimethyl, 3,5-Me C₁₀H₁₅N 149.23 226–228 Polymerization studies DNA adduct formation
N,N-diethyl-3,5-dimethylaniline N,N-diethyl, 3,5-Me C₁₂H₁₉N 177.29 Not available Chemical synthesis intermediate Not studied

Key Observations:

  • Positional Isomerism : Methyl groups at 2,5-positions (vs. 3,5-) alter electronic effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

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